molecular formula C3H3ClN4 B113469 4-Chloro-1,3,5-triazin-2-amine CAS No. 7709-13-9

4-Chloro-1,3,5-triazin-2-amine

Cat. No. B113469
CAS RN: 7709-13-9
M. Wt: 130.53 g/mol
InChI Key: ULVNIJSKNRGBHX-UHFFFAOYSA-N
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Description

4-Chloro-1,3,5-triazin-2-amine is a chemical compound that belongs to the triazine class, which is characterized by a six-membered ring containing three nitrogen atoms. This compound serves as a key intermediate in the synthesis of various derivatives with potential biological activities. The chloro and amino groups on the triazine ring offer reactive sites for further chemical modifications.

Synthesis Analysis

The synthesis of triazine derivatives, including those related to 4-Chloro-1,3,5-triazin-2-amine, has been explored in several studies. A one-pot three-component synthesis method under microwave irradiation has been developed for the fast synthesis of 4-aryl-6-cycloamino-1,3,5-triazin-2-amines, starting from cyanoguanidine, aromatic aldehydes, and cyclic amines . Another approach involves the use of solid-supported chlorotriazine as a versatile synthetic auxiliary for the synthesis of amide libraries . Additionally, the trichloromethyl moiety has been utilized as a leaving group in nucleophilic substitutions to synthesize 4-amino-substituted pyrazolo[1,5-a][1,3,5]triazin-2-amines .

Molecular Structure Analysis

The molecular structure of triazine derivatives can be complex, with various substituents influencing the overall geometry and properties of the molecule. X-ray crystallography has been used to establish the crystal structures of two representative 4-aryl-6-morpholino-1,3,5-triazin-2-amines, providing insights into the molecular conformation and potential intermolecular interactions .

Chemical Reactions Analysis

Triazine compounds undergo a variety of chemical reactions, including nucleophilic substitutions, cyclizations, and aminations. For instance, the reaction of 2,4-dichloro-6-diethylamino-1,3,5-triazine with secondary amines leads to the formation of diamino-1,3,5-triazines and melamines, with the structures confirmed spectroscopically . The triazine ring closure and subsequent amination reactions are key steps in the synthesis of various triazine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazine derivatives are influenced by their molecular structure. For example, the activation of carboxylic acids by means of chloro-substituted triazines has been studied, revealing a multistep process involving quarternary triazinylammonium salts as intermediates . The synthesis of 6-[N,N-bis(2-hydroxyethyl)amine]-2,4-dichloro-1,3,5-triazine has been optimized, with the structure characterized by various spectroscopic techniques . Spectroscopic studies have also been conducted on the intermolecular double proton transfer in triazine derivatives, which can lead to amino-imino tautomerization emission in the excited state .

Scientific Research Applications

  • Synthesis and Biological Activity : A study by Lim, Dolzhenko, and Dolzhenko (2014) discussed the use of 4-Chloro-1,3,5-triazin-2-amine in the synthesis of 4-amino-substituted pyrazolo[1,5-a][1,3,5]triazin-2-amines, identifying some compounds as CGRP receptor antagonists (Lim, Dolzhenko & Dolzhenko, 2014).

  • Chemical Reactions and Mechanisms : Research by Simig, Plas, and Landheer (2010) explored the amination of substituted 1,3,5-triazines, demonstrating various reaction mechanisms, including SN (ANRORC) and Sn(AE) processes (Simig, Plas & Landheer, 2010).

  • Peptide Bond Formation : Gallego and Sierra (2004) showed that 2-Chloro-1,3,5-triazines are useful in activating carboxylic acids for peptide bond formation, involving quaternary triazinyl ammonium salts as intermediates (Gallego & Sierra, 2004).

  • Thermal Oxidation Stability : A study by Feng Ya and Cui Yong (2001) discussed the synthesis of chloro 1,3,5-triazine derivatives for enhancing the thermal oxidation stability of polypropylene blends (Feng Ya & Cui Yong, 2001).

  • Crystal Structure Analysis : Jeon et al. (2014) examined the crystal structure of a triazine fungicide, contributing to the understanding of molecular interactions and stability in triazine compounds (Jeon et al., 2014).

  • Antiphoto-Oxidative Stability : Xue-chuan (2003) synthesized chloro-1,3,5-triazine derivatives to improve the photo-oxidative stability of polypropylene, demonstrating significant antiphoto-oxidative performance (Xue-chuan, 2003).

  • Spectroscopic Studies : Li et al. (2012) conducted a spectroscopic study on triazine derivatives, revealing insights into excited-state double proton transfer and amino-imino tautomerization emission (Li et al., 2012).

  • Synthesis under Microwave Irradiation : Dolzhenko et al. (2021) developed a method for synthesizing 4-aryl-6-cycloamino-1,3,5-triazin-2-amines using microwave irradiation, demonstrating efficiency and versatility in synthesizing triazine derivatives (Dolzhenko et al., 2021).

Safety And Hazards

The safety information for 4-Chloro-1,3,5-triazin-2-amine indicates that it has a GHS07 pictogram and a warning signal word . The hazard statements include H302, and the precautionary statements include P280-P305+P351+P338 .

properties

IUPAC Name

4-chloro-1,3,5-triazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3ClN4/c4-2-6-1-7-3(5)8-2/h1H,(H2,5,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULVNIJSKNRGBHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=NC(=N1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30227869
Record name 1,3,5-Triazin-2-amine, 4-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30227869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-1,3,5-triazin-2-amine

CAS RN

7709-13-9
Record name 1,3,5-Triazin-2-amine, 4-chloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007709139
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3,5-Triazin-2-amine, 4-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30227869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-1,3,5-triazin-2-amine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
C Sompark, J Singkhonrat, N Sakkayawong - 2021 - jmb.or.kr
A total of 37 bacterial isolates were obtained from dye-contaminated soil samples at a textile processing factory in Nakhon Ratchasima Province, Thailand, and the potential of the …
Number of citations: 4 www.jmb.or.kr
RG Saratale, SS Gandhi, MV Purankar… - Journal of bioscience …, 2013 - Elsevier
A novel bacterium was isolated from the soil of Ichalkaranji textile industrial area. Through 16S rRNA sequence matching and morphological observation it was identified as …
Number of citations: 194 www.sciencedirect.com
S Ravikumar, D Mani, MR Khan, N Ahmad… - Journal of …, 2021 - Elsevier
Photodegradation technique is also being employed with naturally available solar energy for treating toxic pollutants to protect environment. In order to achieve the effective degradation …
Number of citations: 20 www.sciencedirect.com
K Meyer, K Prelle, K Denner, U Bömer, M Schäfer… - researchgate.net
Selective inhibition of exclusively transcription-regulating PTEFb/CDK9 is a promising new approach in cancer therapy. Starting from lead compound BAY-958, lead optimization efforts …
Number of citations: 0 www.researchgate.net
U Lücking, A Scholz, P Lienau, G Siemeister… - …, 2017 - Wiley Online Library
Selective inhibition of exclusively transcription‐regulating PTEFb/CDK9 is a promising new approach in cancer therapy. Starting from lead compound BAY‐958, lead optimization efforts …
PA Bedekar, RG Saratale, GD Saratale… - International …, 2014 - Elsevier
Dyes and other toxic components of textile wastewater create severe hazards to receiving water. In the present study, Lysinibacillus sp. RGS, an effective dye degrading bacteria …
Number of citations: 21 www.sciencedirect.com
IJ Linares Mendez, JS Pleizier… - Journal of Physical …, 2018 - Wiley Online Library
A photoswitchable self‐complementary hydrogen bond system with an azoheteroaromatic backbone is presented. The trans‐isomer (T) is the most stable form designed to dimerize …
Number of citations: 2 onlinelibrary.wiley.com
M Shahzadi, TH Bokhari, N Nazish, M Usman, S Ezzine… - Water, 2022 - mdpi.com
The degradation of Reactive Yellow 18 (RY-18), induced by gamma radiation in aqueous medium, was carried out as a function of gamma radiation dose (5–20 kGy) and concentration …
Number of citations: 3 www.mdpi.com
CK Benny, S Chakraborty - Journal of Environmental Management, 2023 - Elsevier
A hybrid constructed wetland (CW) system with horizontal and vertical flow combination was evaluated for treating carbon-deficient synthetic dyeing wastewater containing 100 mg/L …
Number of citations: 5 www.sciencedirect.com
G Mustafa, MT Zahid, MB Kurade, SM Patil… - Environmental …, 2023 - Elsevier
Azoreductase is a reductive enzyme that efficiently biotransformed textile azo dyes. This study demonstrated the heterologous overexpression of the azoreductase gene in Escherichia …
Number of citations: 1 www.sciencedirect.com

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